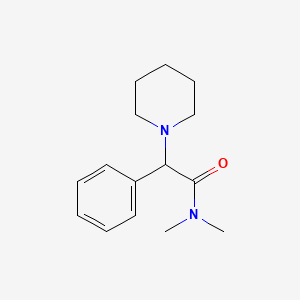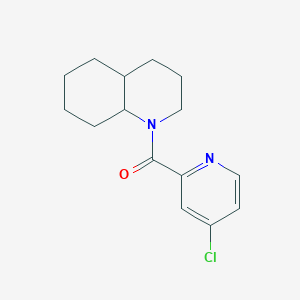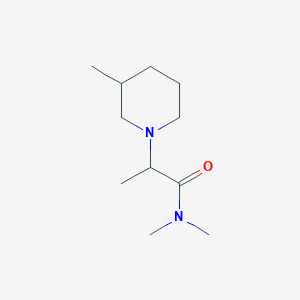![molecular formula C11H18N2O B7516052 5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole](/img/structure/B7516052.png)
5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MPOX and is a heterocyclic organic compound that contains a five-membered ring with oxygen and nitrogen atoms.
Mécanisme D'action
The mechanism of action of MPOX is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. MPOX has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
MPOX has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has also been shown to induce apoptosis in cancer cells. MPOX has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using MPOX in lab experiments is its potent antitumor activity. This makes it a valuable tool for studying the mechanisms of cancer growth and proliferation. However, one of the limitations of using MPOX is its complex synthesis process, which can make it difficult to obtain in large quantities.
Orientations Futures
There are several future directions for research on MPOX. One potential area of research is in the development of new drugs for the treatment of cancer. MPOX has shown promising results in preclinical studies, and further research is needed to determine its efficacy in clinical trials. Another potential area of research is in the development of new anti-inflammatory drugs. MPOX has been shown to have anti-inflammatory properties, and further research is needed to determine its potential as a therapeutic agent for inflammatory diseases.
Méthodes De Synthèse
The synthesis of MPOX is a complex process that involves several steps. One of the most commonly used methods for synthesizing MPOX is through the reaction of 2,4-dimethoxy-5-methylbenzaldehyde with 3-methylpiperidine in the presence of a catalyst. The resulting product is then subjected to further reactions to obtain MPOX.
Applications De Recherche Scientifique
MPOX has been extensively studied for its potential applications in various fields of science. One of the most promising areas of research is in the development of new drugs for the treatment of various diseases. MPOX has been shown to exhibit potent antitumor activity in preclinical studies, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
5-methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O/c1-9-4-3-5-13(7-9)8-11-6-10(2)14-12-11/h6,9H,3-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOCZKGKVNSNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=NOC(=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-3-[(3-methylpiperidin-1-yl)methyl]-1,2-oxazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![2-[(3-Methylpiperidin-1-yl)methyl]-1,3-benzoxazole](/img/structure/B7516032.png)
![2-[(4-Methylpiperidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516048.png)

![2-[(4-Methylphenyl)sulfanylmethyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7516057.png)
![1-[2,4,6-Trimethyl-3-(morpholin-4-ylmethyl)phenyl]ethanone](/img/structure/B7516062.png)